molecular formula C20H22ClN3O2 B2364212 N1-(2-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946209-63-8

N1-(2-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2364212
M. Wt: 371.87
InChI Key: IIEJXTFWVMAAQJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis and Characterization of Quinazolines as Antimicrobial Agents : New quinazoline derivatives, including compounds related to N1-(2-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, have been synthesized and shown to exhibit antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger (Desai, Shihora, & Moradia, 2007).

Anticancer Research

  • Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Anticancer Agents : Compounds with a structure similar to N1-(2-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide have been synthesized and evaluated for their antitumor activities against various human cancer cell lines. Some of these compounds exhibited significant antitumor activities, comparable to that of the control drug 5-fluorouracil (Fang et al., 2016).

Neuroprotective and Cognition-Enhancing Properties

  • Anti-Ischemic and Cognition-Enhancing Effects of NNC-711 : NNC-711, a gamma-aminobutyric acid (GABA) reuptake inhibitor with a similar structure to N1-(2-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, demonstrated cognition-enhancing and neuroprotective potency, including protection against ischemia-induced neuronal death and improvement in spatial learning tasks in animal models (O'Connell et al., 2001).

Anti-Inflammatory Applications

  • Anti-Inflammatory Properties of Peripheral Benzodiazepine Receptor Ligands : A study on compounds structurally related to N1-(2-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide showed significant anti-inflammatory effects in mice. These compounds inhibited oedema formation in mice, demonstrating their potential as anti-inflammatory agents (Torres et al., 1999).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-24-12-4-5-15-13-14(8-9-18(15)24)10-11-22-19(25)20(26)23-17-7-3-2-6-16(17)21/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEJXTFWVMAAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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